molecular formula C21H15ClFN3O2S B4593299 2-chloro-N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide

2-chloro-N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide

Cat. No.: B4593299
M. Wt: 427.9 g/mol
InChI Key: SSZHPYJNLKCDFU-UHFFFAOYSA-N
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Description

2-chloro-N-[3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide is a useful research compound. Its molecular formula is C21H15ClFN3O2S and its molecular weight is 427.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.0557538 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Properties

Research has shown that benzothiazoles, particularly fluorinated 2-(4-aminophenyl)benzothiazoles, exhibit potent antitumor properties. These compounds have been synthesized and tested in vitro for their cytotoxicity against various cancer cell lines, including human breast and ovarian cancer cells. The most potent compounds in this category have shown significant growth inhibition of tumor cells, which is attributed to their ability to induce cytochrome P450 1A1, a crucial event in determining antitumor specificity. The exploration of these compounds is ongoing, with some derivatives currently under pharmaceutical and preclinical development due to their broad-spectrum antitumor activity (Hutchinson et al., 2001; Bradshaw et al., 2002).

Antimicrobial Activity

Some synthesized benzothiazole derivatives have shown promising antimicrobial activity. For instance, fluoro-substituted benzothiazoles have been reported to exhibit significant antimicrobial effects against various pathogens. This highlights their potential as scaffolds for developing new antimicrobial agents (Sathe et al., 2011).

Anti-Inflammatory and Analgesic Activities

Benzothiazoles have also been researched for their anti-inflammatory and analgesic properties. Some derivatives have been synthesized and evaluated for their ability to ameliorate inflammatory conditions and pain, which could be beneficial for the development of new therapeutic agents aimed at treating inflammation and pain-related disorders (Puttaswamy et al., 2018).

Synthesis and Chemical Properties

The chemical synthesis of benzothiazole derivatives, including those with specific substituents like chloro, fluoro, or amino groups, has been a subject of study to explore their potential applications in medicinal chemistry. Innovative synthetic routes and methodologies have been developed to obtain these compounds with high yield and purity. These studies not only contribute to the understanding of the chemical properties of benzothiazoles but also open avenues for the discovery of new compounds with significant biological activities (Miao et al., 2015).

Properties

IUPAC Name

N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S/c22-17-10-3-1-8-15(17)19(27)24-13-6-5-7-14(12-13)25-21(29)26-20(28)16-9-2-4-11-18(16)23/h1-12H,(H,24,27)(H2,25,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZHPYJNLKCDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.